6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine core substituted with a piperazine ring and a bromopyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromopyrimidine site .
Scientific Research Applications
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The methoxyethyl group can modulate the compound’s pharmacokinetic properties, influencing its distribution and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine features but lacks the purine core.
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine: Similar structure but with an oxolan-2-yl group instead of a methoxyethyl group.
Uniqueness
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its combination of a purine core, bromopyrimidine moiety, and methoxyethyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific applications .
Properties
Molecular Formula |
C16H19BrN8O |
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Molecular Weight |
419.28 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C16H19BrN8O/c1-26-7-6-25-11-22-13-14(20-10-21-15(13)25)23-2-4-24(5-3-23)16-18-8-12(17)9-19-16/h8-11H,2-7H2,1H3 |
InChI Key |
LOMYSLFMCDMHLA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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